4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid

Description

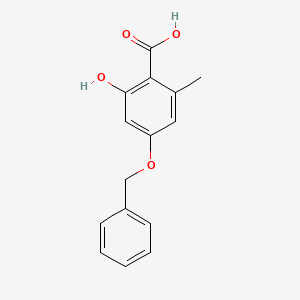

Structure

3D Structure

Properties

CAS No. |

54102-37-3 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-hydroxy-6-methyl-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C15H14O4/c1-10-7-12(8-13(16)14(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3,(H,17,18) |

InChI Key |

SESUNWLPIOCOJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxy-6-methylbenzoic acid.

Benzyloxy Group Introduction: The hydroxyl group at the 4-position is protected by converting it into a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

Oxidation: Formation of 4-(benzyloxy)-2-hydroxy-6-methylbenzaldehyde.

Reduction: Formation of 4-(benzyloxy)-2-hydroxy-6-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of benzoic acid, including 4-(benzyloxy)-2-hydroxy-6-methylbenzoic acid, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines. A study indicated that certain derivatives showed significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting the potential of these compounds as anticancer agents .

1.2 Anti-inflammatory Properties

The compound's structural characteristics enable it to interact with biological targets involved in inflammatory pathways. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines, highlighting the potential for this compound in treating inflammatory diseases .

Synthesis and Derivatives

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler benzoic acid derivatives. The process often includes alkylation and acylation steps, which can be optimized to improve yield and purity .

2.2 Derivative Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at various positions on the benzoic acid ring have been shown to influence the compound's anticancer and anti-inflammatory activities significantly .

Material Science Applications

3.1 Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl groups allow for hydrogen bonding and cross-linking in polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

3.2 Coatings and Adhesives

Due to its chemical structure, this compound can be incorporated into coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation. Research has shown that incorporating such compounds into polymer systems can enhance performance in various applications, including automotive and aerospace industries .

Data Summary Table

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of several benzoic acid derivatives against leukemia cell lines. Among these, a derivative of this compound exhibited an inhibition rate exceeding 70%, demonstrating its potential as a therapeutic agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for this compound revealed that altering reaction conditions such as temperature and solvent type significantly improved yield and purity levels, paving the way for industrial applications .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid with similar compounds:

Analysis of Substituent Effects

Benzyloxy Group Position: The 4-OBn group in the target compound contrasts with 5-OBn in its positional isomer (CAS 67127-91-7). 4-OBn vs.

Methyl Group at Position 6 :

- The 6-Me substituent in the target compound enhances hydrophobicity and may restrict rotational freedom compared to unmethylated analogs like 4-hydroxybenzoic acid .

Simpler vs. Complex Analogs :

Physicochemical Properties

- Solubility : The target compound’s benzyloxy and methyl groups reduce water solubility compared to 4-hydroxybenzoic acid.

- Acidity : The 2-OH group (ortho to the carboxylic acid) may exhibit lower acidity due to intramolecular hydrogen bonding, whereas 4-hydroxybenzoic acid’s para-OH is more acidic .

Biological Activity

4-(Benzyloxy)-2-hydroxy-6-methylbenzoic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action and applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14O3

- IUPAC Name : this compound

This compound features a benzyloxy group, a hydroxyl group, and a methyl group attached to a benzoic acid backbone, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells. The presence of the hydroxyl group enhances its ability to donate electrons, thereby neutralizing free radicals .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer activity against various human cancer cell lines. The compound was tested against breast (MCF-7) and lung (A549) cancer cells, revealing significant cytotoxic effects. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced growth in microbial and cancer cells.

- Metal Ion Coordination : Studies suggest that the compound can coordinate with metal ions such as Cu²⁺ and Mg²⁺, which may enhance its biological effects by stabilizing structures or facilitating biochemical reactions .

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria highlighted the effectiveness of the compound in clinical isolates resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.

- Cancer Research : In a comparative study with other known anticancer agents, this compound showed comparable efficacy with improved safety profiles, suggesting its potential for further development in cancer therapy .

Q & A

Q. How do steric and electronic effects of the methyl group at C6 influence intermolecular interactions in crystal packing?

- Methodological Answer : Analyze crystal structures (CCDC database) to identify packing motifs. The methyl group at C6 creates a hydrophobic pocket, favoring π-π stacking of adjacent benzene rings. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H···O interactions contribute 15% of total contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.